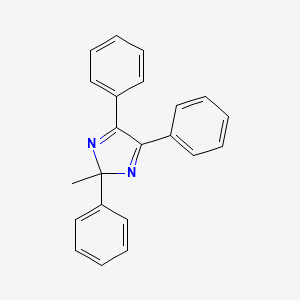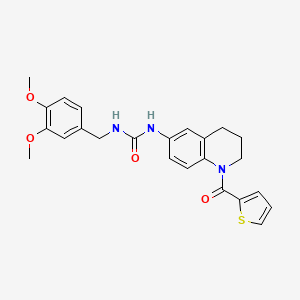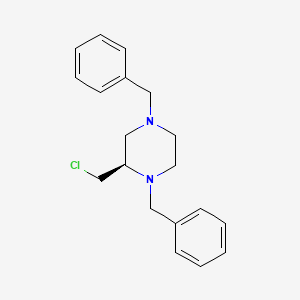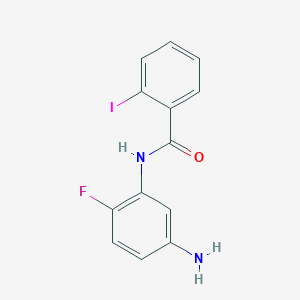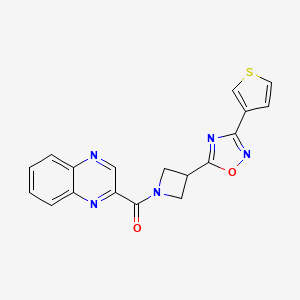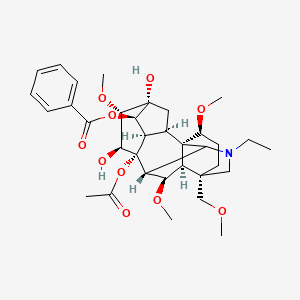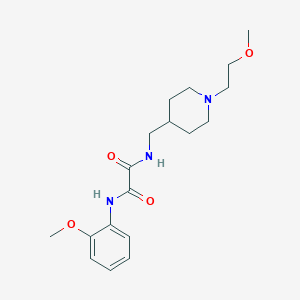
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The closest related compound I could find is “(1-(2-Methoxyethyl)piperidin-4-yl)methanamine”. It has a molecular formula of C9H20N2O and an average mass of 172.268 Da1. Please note that this is not the exact compound you asked for, but it might share some similar properties.Applications De Recherche Scientifique
Receptor Binding and Activity Studies
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide and related compounds have been investigated for their binding affinities and selectivities towards sigma(1) and sigma(2) receptors. These studies have demonstrated the potential of methyl substitution on the piperidine ring to probe sigma-subtype affinities and selectivities. For example, specific methyl derivatives have shown high potency and selectivity as sigma(1) ligands, with applications in positron emission tomography (PET) experiments and antiproliferative activity in glioma cells, suggesting a role in tumor research and therapy (Berardi et al., 2005).
Orexin Receptor Antagonism and Eating Disorders
Compounds structurally related to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide have been evaluated for their effects on compulsive food consumption, particularly in models of binge eating in rats. Research has shown that selective antagonism at Orexin-1 Receptor (OX1R) could represent a novel pharmacological approach for treating eating disorders with a compulsive component, including binge eating (Piccoli et al., 2012).
Neurochemical Modulation
Studies on compounds similar to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide have explored their effects on serotonin levels across different brain regions. Such research contributes to our understanding of the neurochemical modulation potential of these compounds, which could be relevant for the treatment of depression and anxiety disorders. The differential effects observed in various brain regions underline the complexity of targeting neuroreceptors and the importance of selectivity in drug development (Roberts et al., 1998).
Antioxidant and Antimicrobial Potential
The piperidin-4-one scaffold, as part of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide's structure, has been synthesized and studied for its antioxidant and antimicrobial activities. Novel derivatives have shown significant efficacy in these biological assays, highlighting the potential for developing compounds with dual antioxidant and antimicrobial properties for medical applications (Harini et al., 2014).
CB1 Cannabinoid Receptor Interaction
Research on compounds structurally related to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide has provided insights into the molecular interaction with the CB1 cannabinoid receptor. This includes the development of pharmacophore models and 3D-quantitative structure-activity relationship (QSAR) models, contributing to the understanding of CB1 receptor ligand binding and the development of cannabinoid receptor antagonists (Shim et al., 2002).
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-24-12-11-21-9-7-14(8-10-21)13-19-17(22)18(23)20-15-5-3-4-6-16(15)25-2/h3-6,14H,7-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZPXHZHNOKIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)
![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)
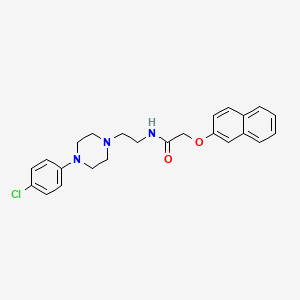
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)
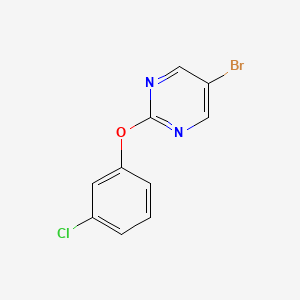
![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)
